molecular formula C24H24Cl2N2O2 B293093 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione

1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione

Numéro de catalogue B293093
Poids moléculaire: 443.4 g/mol
Clé InChI: UCVYTLPMIOHMQG-VAWYXSNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione, also known as DCDPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DCDPA belongs to the class of pyrrolidine-2,5-dione derivatives, which have been extensively studied for their biological activities. In

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to activate the p38 MAPK pathway, which leads to apoptosis. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta plaques. In Parkinson's disease, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been found to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In Alzheimer's disease, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been found to inhibit the formation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been found to protect dopaminergic neurons from oxidative stress and reduce inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of using 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione is its poor solubility in water, which can make it difficult to administer in vivo. It also requires further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs, and further studies could explore its use in combination with immunotherapy or targeted therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in Parkinson's disease, and further studies could explore its use in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies could explore the mechanism of action of 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione and its potential use in other diseases such as diabetes and cardiovascular disease.
In conclusion, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione involves the reaction of 3,5-dichloroaniline with cyclohexyl isocyanide to form an intermediate, which is then reacted with styrylmalonic acid to produce the final product. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as triethylamine. The purity of the synthesized 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Applications De Recherche Scientifique

1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs. In Alzheimer's disease research, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-Cyclohexyl-3-styryl-3-(3,5-dichloroanilino)pyrrolidine-2,5-dione has been shown to protect dopaminergic neurons from oxidative stress and reduce inflammation.

Propriétés

Formule moléculaire

C24H24Cl2N2O2

Poids moléculaire

443.4 g/mol

Nom IUPAC

1-cyclohexyl-3-(3,5-dichloroanilino)-3-[(E)-2-phenylethenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H24Cl2N2O2/c25-18-13-19(26)15-20(14-18)27-24(12-11-17-7-3-1-4-8-17)16-22(29)28(23(24)30)21-9-5-2-6-10-21/h1,3-4,7-8,11-15,21,27H,2,5-6,9-10,16H2/b12-11+

Clé InChI

UCVYTLPMIOHMQG-VAWYXSNFSA-N

SMILES isomérique

C1CCC(CC1)N2C(=O)CC(C2=O)(/C=C/C3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

SMILES canonique

C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.